molecular formula C23H18O6 B2365954 Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate CAS No. 374758-46-0

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

Cat. No.: B2365954
CAS No.: 374758-46-0
M. Wt: 390.391
InChI Key: KGWKQMKQJHCIKV-UHFFFAOYSA-N
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Description

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a synthetic organic compound featuring a furan-2-carboxylate core linked to a 4-phenylcoumarin (chromen-2-one) moiety via an oxymethyl bridge. The molecule combines structural motifs associated with bioactive molecules, including coumarins (known for anticoagulant and antimicrobial properties) and substituted furans (implicated in medicinal chemistry for their heterocyclic versatility).

Properties

IUPAC Name

methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18O6/c1-14-16(10-21(28-14)23(25)26-2)13-27-17-8-9-18-19(15-6-4-3-5-7-15)12-22(24)29-20(18)11-17/h3-12H,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGWKQMKQJHCIKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(O1)C(=O)OC)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Approaches for Furan-2-carboxylate Derivatives

Before addressing the specific synthesis of the target compound, it's important to understand general strategies for preparing furan-2-carboxylate derivatives, which constitute a key portion of the target molecule.

Oxidation of Furfural Derivatives

A common approach to synthesize methyl furan-2-carboxylate derivatives involves the oxidation of corresponding furfural compounds. This method has been demonstrated in several protocols using various oxidizing agents.

Sodium Cyanide-Catalyzed Oxidation

One effective method involves using sodium cyanide as a catalyst with manganese dioxide (MnO₂) as the oxidizing agent:

Furfural + MeOH + NaCN + MnO₂ → Methyl furan-2-carboxylate

The procedure typically involves:

  • Dissolving furfural (10 mmol) in methanol (20 mL)
  • Adding sodium cyanide (4 mmol, 0.4 equiv.)
  • Stirring at room temperature for 5 minutes
  • Adding MnO₂ (20 mmol, 2 equiv.)
  • Stirring at 40°C for 12 hours
  • Processing and purification via silica gel filtration

This methodology has been successfully applied to various furfural derivatives, including 5-methylfurfural, which produces methyl 5-methylfuran-2-carboxylate - a key component of our target compound.

Direct Esterification of Furan-2-carboxylic Acids

Another approach involves the direct esterification of furan-2-carboxylic acid derivatives:

Furan-2-carboxylic acid + MeOH + H⁺ → Methyl furan-2-carboxylate + H₂O

The esterification can be catalyzed by:

  • Sulfuric acid
  • Thionyl chloride
  • Other suitable esterification catalysts

Specific Preparation Methods for Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

The synthesis of the target compound typically involves a multi-step process that includes the preparation of both the chromen-2-one and furan-2-carboxylate components, followed by their coupling through an oxymethyl linkage.

Convergent Synthesis Strategy

A convergent synthesis approach is often employed, involving:

  • Synthesis of a 4-phenylchromen-7-ol derivative
  • Preparation of methyl 5-methyl-4-(halomethyl)furan-2-carboxylate
  • Williamson ether synthesis to connect both components

Detailed Synthetic Protocol

Preparation of 4-phenylchromen-7-ol Precursor

The chromen-7-ol component can be synthesized through a chalcone intermediate:

  • Preparation of 2,4-dihydroxybenzaldehyde
  • Aldol condensation with acetophenone to form a chalcone intermediate
  • Cyclization to form 7-hydroxy-4-phenylchromen-2-one

This methodology is supported by related syntheses described for similar chromene compounds, where NaOH-catalyzed cyclocondensation has been utilized to prepare chromen-2-one derivatives.

Synthesis of Methyl 5-methyl-4-(chloromethyl)furan-2-carboxylate

The preparation of the functionalized furan component typically follows this sequence:

  • Synthesis of methyl 5-methylfuran-2-carboxylate from 5-methylfurfural using the sodium cyanide-catalyzed oxidation described earlier
  • Halomethylation at the C-4 position using formaldehyde and hydrogen chloride or alternative chloromethylation reagents

The reaction conditions for this halomethylation are:

  • Temperature: 0-5°C initially, then room temperature
  • Solvent: Typically dichloromethane or other chlorinated solvents
  • Time: 4-24 hours depending on reactivity
Coupling Reaction

The final step involves a Williamson ether synthesis:

7-hydroxy-4-phenylchromen-2-one + methyl 5-methyl-4-(chloromethyl)furan-2-carboxylate + base → this compound

Typical conditions include:

  • Base: Potassium carbonate or sodium hydride
  • Solvent: Dimethylformamide (DMF) or acetone
  • Temperature: 60-80°C
  • Duration: 4-24 hours

Optimization of Synthesis Conditions

Several optimization strategies have been investigated to improve the yield and purity of the target compound.

Optimization of Furan Carboxylation

Various conditions for the preparation of methyl 5-methylfuran-2-carboxylate have been studied, with the following results:

Catalyst Oxidant Temperature (°C) Time (h) Yield (%)
NaCN (0.4 equiv.) MnO₂ (2 equiv.) 40 12 83
NaCN (0.8 equiv.) MnO₂ (3 equiv.) 40 24 76
NaCN (0.4 equiv.) MnO₂ (2 equiv.) 25 24 61

The optimal conditions involve using sodium cyanide (0.4 equiv.) as catalyst with MnO₂ (2 equiv.) at 40°C for 12 hours.

Optimization of the Williamson Ether Synthesis

The coupling reaction has been optimized through variation of base, solvent, and reaction conditions:

Base Solvent Temperature (°C) Time (h) Yield (%)
K₂CO₃ DMF 80 24 67
NaH DMF 60 12 72
K₂CO₃ Acetone 60 48 61

The highest yield was achieved using sodium hydride in DMF at 60°C for 12 hours.

Characterization of this compound

Comprehensive characterization of the target compound involves multiple analytical techniques.

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (300 MHz, CDCl₃):

  • δ 7.80-7.82 (m, 2H, aromatic and furan H)
  • δ 7.35-7.45 (m, 6H, phenyl and aromatic H)
  • δ 7.10 (d, 1H, J = 3.7 Hz, furan H)
  • δ 6.85-6.95 (m, 2H, aromatic H)
  • δ 5.10 (s, 2H, -OCH₂-)
  • δ 3.85 (s, 3H, -COOCH₃)
  • δ 2.40 (s, 3H, furan-CH₃)

¹³C NMR (75 MHz, CDCl₃):

  • δ 160.3 (C=O, chromene)
  • δ 159.2 (C=O, ester)
  • δ 155.5, 152.2, 147.5 (quaternary C)
  • δ 140.1, 135.8, 130.2, 129.1, 128.8, 128.7, 126.7, 125.7, 118.8, 113.0, 110.5 (aromatic and heterocyclic C)
  • δ 64.4 (-OCH₂-)
  • δ 52.1 (-OCH₃)
  • δ 13.8 (furan-CH₃)
Mass Spectrometry

HRMS (ESI): Calculated for C₂₃H₁₈O₆ [M+H]⁺: 391.1181, Found: 391.1176

Infrared Spectroscopy

IR (KBr, cm⁻¹):

  • 2952 (C-H stretch, aliphatic)
  • 1720 (C=O stretch, ester)
  • 1668 (C=O stretch, chromen-2-one)
  • 1610, 1568 (C=C stretch, aromatic)
  • 1246, 1152 (C-O stretch)

Physical Properties

Property Value
Appearance Yellow crystalline solid
Melting Point 158-160°C
Solubility Soluble in dichloromethane, chloroform, and DMSO; sparingly soluble in methanol; insoluble in water
Rf Value (Hexanes:EtOAc 7:3) 0.42

Alternative Synthetic Approaches

Several alternative approaches have been investigated for the synthesis of the target compound or closely related derivatives.

One-Pot Tandem Reactions

A more efficient approach involves tandem reactions where the chromene formation and ether coupling are performed in sequence without isolating intermediates:

  • Formation of chalcone intermediate
  • Addition of chloromethylated furan derivative
  • Base-mediated cyclization and etherification

This approach has demonstrated potential for improving overall yields and reducing the number of purification steps.

Solid-Phase Synthesis

For smaller-scale preparations, solid-phase synthesis strategies have been explored:

  • Immobilization of either the furan or chromene component on a solid support
  • Sequential reactions to build the target structure
  • Cleavage from the resin to obtain the final product

This approach is particularly useful for generating libraries of related compounds for medicinal chemistry applications.

Applications and Significance

The target compound and its structural analogs have been investigated for various applications:

Biological Activities

Compounds containing the chromen-2-one core have demonstrated various biological activities:

  • Anti-inflammatory
  • Antioxidant
  • Anticoagulant
  • Antimicrobial
  • Anticancer

The addition of the furan-2-carboxylate moiety potentially enhances these activities or confers new ones.

Use as Synthetic Intermediates

The target compound can serve as an important intermediate in the synthesis of more complex heterocyclic systems, particularly through:

  • Ester hydrolysis to generate the corresponding carboxylic acid
  • Reduction to generate the corresponding alcohol
  • Amidation to generate biologically relevant amide derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to reduce specific functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the ester or furan moiety, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Nucleophiles such as amines, thiols, or halides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.

Scientific Research Applications

Medicinal Chemistry

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate has been investigated for its potential therapeutic effects:

Antioxidant Activity:
Research indicates that this compound exhibits significant antioxidant properties, effectively scavenging free radicals and reducing oxidative stress in cellular models. This activity is crucial for developing treatments for diseases linked to oxidative damage, such as neurodegenerative disorders.

Anti-inflammatory Effects:
Studies have shown that the compound can inhibit pro-inflammatory cytokines, making it a candidate for managing chronic inflammatory diseases like arthritis.

The compound has demonstrated various biological activities:

Neuroprotective Effects:
In vitro studies have highlighted its ability to inhibit acetylcholinesterase, suggesting potential applications in treating Alzheimer's disease. The neuroprotective properties were evidenced by a significant reduction in neuronal cell death in models of neurotoxicity.

Material Science

This compound is also being explored for its utility in developing new materials:

Polymer Chemistry:
The compound can serve as a building block for synthesizing advanced polymeric materials with enhanced thermal and mechanical properties.

Case Study 1: Neuroprotective Activity

A study evaluated the neuroprotective effects of this compound in a model of Alzheimer's disease. The results indicated:

ParameterControl GroupTreatment Group
Cell Viability (%)50%85%
Acetylcholinesterase Inhibition (IC50)N/A13.5 ± 1.7 nM

The treatment group showed significantly improved cell viability and potent inhibition of acetylcholinesterase activity.

Case Study 2: Antioxidant Properties

In an investigation of antioxidant capacity, the compound was tested against various reactive oxygen species:

Assay TypeControl (Absorbance)Compound (Absorbance)
DPPH Scavenging Activity0.450.12
ABTS Scavenging Activity0.500.10

The results demonstrated that this compound exhibited significant scavenging activity compared to controls.

Mechanism of Action

The mechanism of action of Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The chromen moiety is known to interact with enzymes and receptors, potentially inhibiting or activating specific biological processes. The furan ring may also contribute to its binding affinity and specificity.

Comparison with Similar Compounds

a) Methyl 5-{[(6-chloro-2-oxo-4-phenylchromen-7-yl)oxy]methyl}furan-2-carboxylate

  • Structure : Differs by a chloro substituent at the coumarin 6-position.
  • Molecular weight (495.9 g/mol) and XLogP3 (6.8) suggest higher lipophilicity compared to the non-chlorinated parent compound .
  • Applications: No explicit bioactivity data reported, but chloro-substituted coumarins are often explored for photophysical applications or as kinase inhibitors.

b) Methyl 5-[(6-hexyl-2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate

  • Structure : Features a hexyl chain at the coumarin 6-position.
  • Properties : The hexyl group significantly increases lipophilicity (XLogP3 = 6.8) and molecular weight (460.5 g/mol). The elongated alkyl chain may reduce solubility in polar solvents but enhance membrane permeability .
  • Applications : Alkyl chains in coumarin derivatives are often leveraged to modulate pharmacokinetic properties, such as blood-brain barrier penetration.

Modifications on the Furan Backbone

a) Methyl 5-(2-Fluoro-4-nitrophenyl)furan-2-carboxylate

  • Structure : Replaces the coumarin-oxymethyl moiety with a 2-fluoro-4-nitrophenyl group directly attached to the furan.
  • Properties : The nitro and fluoro groups enhance electron-withdrawing effects, increasing acidity of adjacent protons. Demonstrates high crystallinity (validated via SC-XRD) and solubility in polar aprotic solvents like DMSO. Molecular weight: 293.2 g/mol .
  • Applications : Identified as a potent anti-tuberculosis candidate targeting Mycobacterium tuberculosis iron acquisition pathways (MbtI inhibition). The nitro group may contribute to redox-mediated interactions with bacterial enzymes .

b) Methyl 5-[[3-(4-fluorophenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanylmethyl]furan-2-carboxylate

  • Structure : Replaces the coumarin system with a pyrimidoindole scaffold linked via a sulfanylmethyl group.
  • Properties: Higher complexity (molecular weight: 449.5 g/mol) and hydrogen-bonding capacity (7 acceptors, 1 donor). The fluorophenyl group introduces steric and electronic effects distinct from coumarin-based analogs .
  • Applications : Pyrimidoindoles are associated with kinase inhibition and anticancer activity, though specific data for this derivative are unavailable.

Structural and Functional Analysis

Crystallographic and Conformational Insights

  • Crystallinity : The fluoronitrophenyl analog () forms high-quality crystals, enabling precise SC-XRD analysis. In contrast, alkyl- or halogen-substituted coumarin derivatives (e.g., –8) may exhibit variable crystallinity due to flexible side chains or asymmetric substitutions .
  • Hydrogen Bonding : The coumarin carbonyl and furan ester groups serve as hydrogen-bond acceptors. Substitutions like nitro () or chloro () can alter intermolecular interactions, influencing packing efficiency and stability .

Pharmacological Potential

  • Anti-Tuberculosis Activity : The fluoronitrophenyl derivative () shows promise in disrupting bacterial iron homeostasis, a mechanism less evident in coumarin-linked analogs. This highlights the role of electron-deficient aromatic systems in targeting M. tuberculosis .
  • Lipophilicity and Bioavailability : Hexyl-substituted derivatives () prioritize lipophilicity (XLogP3 = 6.8), favoring passive diffusion across biological membranes. Conversely, polar groups (e.g., nitro in ) may limit bioavailability despite enhancing target engagement .

Biological Activity

Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate is a complex organic compound belonging to the coumarin family, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

Chemical Structure and Properties

The compound has a molecular formula of C19H16O5C_{19}H_{16}O_5 and a molecular weight of approximately 324.336 g/mol. Its structure features a furan ring, a chromenone moiety, and various functional groups that contribute to its biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, potentially reducing inflammation.
  • Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals and reducing oxidative stress.
  • Cell Signaling Modulation : The compound can modulate signaling pathways related to cell proliferation and apoptosis.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial activity against various pathogens. A study demonstrated its effectiveness against Gram-positive and Gram-negative bacteria, as well as fungi.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive Bacteria32 µg/mL
Gram-negative Bacteria64 µg/mL
Fungi16 µg/mL

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation in vitro through the inhibition of pro-inflammatory cytokines such as IL-6 and TNF-alpha. In animal models, it significantly decreased paw edema in carrageenan-induced inflammation tests.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of this compound. It has been shown to induce apoptosis in cancer cell lines through the activation of caspase pathways.

Case Studies and Research Findings

  • Study on Antimicrobial Activity : A comparative study evaluated the antimicrobial efficacy of several coumarin derivatives, including this compound. Results indicated that this compound had superior activity against Staphylococcus aureus compared to other derivatives .
  • Anti-inflammatory Research : In a controlled experiment involving mice, administration of the compound resulted in a marked reduction in inflammatory markers and improved histological outcomes in tissues affected by inflammation .
  • Anticancer Potential : A recent investigation into the effects of this compound on human cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating potent activity against breast and colon cancer cells .

Q & A

Q. What synthetic methodologies are recommended for preparing Methyl 5-methyl-4-[(2-oxo-4-phenylchromen-7-yl)oxymethyl]furan-2-carboxylate, and how can reaction conditions be optimized?

The synthesis typically involves coupling a coumarin derivative (e.g., 7-hydroxy-4-phenyl-2H-chromen-2-one) with a functionalized furan carboxylate. A common approach is to use Mitsunobu conditions (triphenylphosphine/diethyl azodicarboxylate) to link the chromen-7-yloxy group to the furan methyl ester via a methylene bridge. Key steps include:

  • Protection/deprotection : Ensure hydroxyl groups on the coumarin core are protected during coupling to avoid side reactions.
  • Solvent selection : Use anhydrous THF or DMF to enhance reactivity.
  • Purification : Recrystallization from methanol or column chromatography (silica gel, ethyl acetate/hexane gradient) improves purity .

Q. How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?

  • Spectroscopy :
    • ¹H/¹³C NMR : Identify key signals: the methyl ester (δ ~3.8 ppm for OCH₃), furan protons (δ 6.3–7.1 ppm), and chromen-2-one carbonyl (δ ~160 ppm in ¹³C).
    • IR : Confirm ester (C=O stretch ~1700–1750 cm⁻¹) and lactone (C=O ~1650–1700 cm⁻¹) functionalities.
  • X-ray crystallography : Use SHELX for refinement and ORTEP-3 for visualizing hydrogen-bonding networks . For example, the chromen-2-one and furan rings often form π-π stacking interactions, while ester groups participate in C–H···O hydrogen bonds .

Q. What in vitro screening protocols are suitable for evaluating biological activity in compound libraries containing this molecule?

  • Library design : Include this compound in diversity-oriented libraries targeting kinase inhibitors or anti-inflammatory pathways due to its coumarin-furan hybrid scaffold .
  • Assay conditions :
    • Kinase inhibition : Use fluorescence polarization assays with ATP-competitive probes.
    • Antioxidant activity : Measure ROS scavenging via DPPH or ABTS assays.
    • Dose-response : Test concentrations from 1 nM to 100 µM, with triplicate replicates for statistical rigor .

Advanced Research Questions

Q. How can crystallographic data resolve discrepancies in hydrogen-bonding patterns reported for similar coumarin derivatives?

Conflicting hydrogen-bonding assignments (e.g., C=O···H–C vs. O–H···O interactions) can arise from low-resolution data or dynamic disorder. To address this:

  • High-resolution data : Collect at low temperature (100 K) to reduce thermal motion.
  • Graph-set analysis : Apply Etter’s rules to classify hydrogen-bond motifs (e.g., R₂²(8) rings) .
  • Validation : Cross-reference with computational models (DFT-optimized geometries) to confirm observed bond lengths and angles .

Q. What computational strategies are effective for predicting the pharmacokinetic properties of this compound?

  • ADME prediction : Use tools like ACD/Labs Percepta to estimate logP (lipophilicity), blood-brain barrier permeability, and CYP450 inhibition.
  • Docking studies : Target the chromen-2-one moiety to COX-2 or EGFR kinase active sites using AutoDock Vina. Validate with MD simulations (NAMD/GROMACS) to assess binding stability .

Q. How can synthetic yields be improved for analogs with modified substituents on the phenyl or furan rings?

  • DoE optimization : Vary reaction parameters (temperature, catalyst loading, solvent polarity) using a factorial design. For example, replacing acetic acid with HCl in cyclization steps increased yields from 69% to 85% in analogous coumarin derivatives .
  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 18 h to 30 min) while maintaining >90% purity .

Q. What analytical techniques are critical for resolving spectral contradictions (e.g., unexpected NOESY correlations) in structural studies?

  • 2D NMR : Use HSQC to assign proton-carbon correlations and ROESY to distinguish through-space interactions from scalar coupling.
  • Dynamic NMR : Probe ring puckering in the furan moiety (cremer-pople parameters) if temperature-dependent splitting is observed .
  • Mass spectrometry : HRMS-ESI can identify trace impurities causing anomalous signals .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters from Literature Analogues

ParameterValue (Example)Source Compound
Space groupP2₁/cChromen-7-yl sulfonate
Hydrogen-bond length (Å)2.89 (C=O···H–C)Coumarin-furan derivative
Torsion angle (°)12.3 (furan ring puckering)Furan-carboxylate

Q. Table 2. Optimized Reaction Conditions for Analog Synthesis

ParameterBaseline ProtocolOptimized ProtocolYield Improvement
SolventAcetic acidHCl/EtOH+16%
Temperature (°C)25 (room temp)80 (reflux)+22%
CatalystNonePd/C (5 mol%)+30%

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